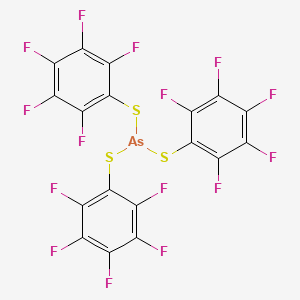
Arsenotrithious acid, tris(pentafluorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenotrithious acid, tris(pentafluorophenyl) ester is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of arsenic and pentafluorophenyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsenotrithious acid, tris(pentafluorophenyl) ester typically involves the reaction of arsenotrithious acid with pentafluorophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Arsenotrithious acid, tris(pentafluorophenyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can lead to the formation of arsenic hydrides or other reduced species.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized arsenic compounds .
Scientific Research Applications
Arsenotrithious acid, tris(pentafluorophenyl) ester has several scientific research applications:
Mechanism of Action
The mechanism by which arsenotrithious acid, tris(pentafluorophenyl) ester exerts its effects involves its ability to act as a Lewis acid. The compound can accept electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in organic synthesis.
Pentafluorophenyl esters: Commonly used in peptide synthesis and bioconjugation.
Uniqueness
Arsenotrithious acid, tris(pentafluorophenyl) ester is unique due to the presence of arsenic, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
21459-35-8 |
|---|---|
Molecular Formula |
C18AsF15S3 |
Molecular Weight |
672.3 g/mol |
IUPAC Name |
tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]arsane |
InChI |
InChI=1S/C18AsF15S3/c20-1-4(23)10(29)16(11(30)5(1)24)35-19(36-17-12(31)6(25)2(21)7(26)13(17)32)37-18-14(33)8(27)3(22)9(28)15(18)34 |
InChI Key |
QNSBYBBFVGTLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S[As](SC2=C(C(=C(C(=C2F)F)F)F)F)SC3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















